Synaptamide

GPR110 ADGRF1 cAMP Signaling

Synaptamide is the essential, DHA-derived lipid mediator for labs dissecting GPR110 (ADGRF1) signaling. Unlike metabolic precursor DHA or class analogs like EPEA, only Synaptamide delivers potent, low nanomolar GPR110 agonism (EC50 1.27 nM) to robustly induce neuronal differentiation via cAMP/PKA/CREB activation. For TBI research, it uniquely modulates both neuroinflammation and peripheral immune response. Given its distinct receptor profile, resistance to FAAH hydrolysis compared to AEA, and superior CNS uptake, ensure your studies are powered by the validated standard—not a generic substitute.

Molecular Formula C24H37NO2
Molecular Weight 371.6 g/mol
CAS No. 162758-94-3
Cat. No. B1662480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynaptamide
CAS162758-94-3
SynonymsN-docosahexaenoylethanolamine
synaptamide
Molecular FormulaC24H37NO2
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
InChIInChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyGEEHOLRSGZPBSM-KUBAVDMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Synaptamide (CAS 162758-94-3): A Procurement-Oriented Overview of a Differentiated N-Docosahexaenoylethanolamine for Neurobiology Research


Synaptamide (also known as docosahexaenoyl ethanolamide or DHEA) is an endogenous N-acylethanolamine (NAE) and a structural analogue of the endocannabinoid anandamide (AEA). It is the ethanolamine amide of the omega-3 fatty acid docosahexaenoic acid (DHA) [1]. Unlike AEA, which is derived from arachidonic acid, synaptamide's DHA backbone confers distinct physicochemical properties and a unique receptor activation profile, making it a specialized research tool in neurodevelopment and neuroinflammation studies [2]. It has been detected endogenously in brain and retinal tissues and is available from commercial vendors for in vitro and in vivo experimental use [1].

Why Generic Substitution Fails for Synaptamide: Key Differentiators from In-Class NAEs and Precursors


Despite its structural similarity to other N-acylethanolamines (NAEs) like anandamide (AEA) and N-eicosapentaenoylethanolamine (EPEA), synaptamide cannot be considered a generic substitute. Its unique signaling profile, driven by potent agonism at the orphan receptor GPR110 (ADGRF1) [1], results in distinct functional outcomes not recapitulated by its class peers. Furthermore, compared to its metabolic precursor DHA, synaptamide demonstrates orders-of-magnitude greater potency in promoting neurogenesis [2]. Its differential susceptibility to enzymatic hydrolysis by FAAH compared to AEA also implies a distinct pharmacokinetic profile [3]. These quantitative and mechanistic divergences, detailed in the evidence guide below, are critical for ensuring experimental reproducibility and accurately interpreting research outcomes, making informed procurement based on specific application needs essential.

Synaptamide (CAS 162758-94-3): A Quantitative Evidence Guide for Differentiated Selection in Neurobiology Research


Unique and Potent Agonism at the GPR110 Orphan Receptor vs. Other N-Acylethanolamines

Unlike other N-acylethanolamines (NAEs) such as anandamide or palmitoylethanolamine, synaptamide is a uniquely potent, endogenous agonist of the adhesion G protein-coupled receptor GPR110 (ADGRF1) [1]. While most NAEs primarily signal through cannabinoid receptors (CB1/CB2), synaptamide's primary functional receptor for its neurogenic and anti-inflammatory effects is GPR110, a receptor not significantly activated by AEA or other common NAEs [1]. Synaptamide stimulates cAMP production via GPR110 with an EC50 of 1.27 nM, demonstrating high potency [2]. This mechanism is validated by the observation that GPR110 knockout abolishes synaptamide-induced bioactivity, whereas overexpression enhances it, confirming a specific and non-redundant signaling pathway [1]. In contrast, synaptamide binds to the CB1 receptor with a Ki of 324 nM, which is approximately 10-fold weaker than AEA's affinity for the same receptor, further underscoring the divergence in their primary signaling mechanisms [3].

GPR110 ADGRF1 cAMP Signaling Orphan GPCR Neurogenesis

Superior Potency for Neuronal Differentiation of Neural Stem Cells Compared to its Metabolic Precursor DHA

Synaptamide is a significantly more potent inducer of neuronal differentiation in neural stem cells (NSCs) than its metabolic precursor, docosahexaenoic acid (DHA). Treatment of NSCs with synaptamide at low nanomolar concentrations (10 nM) substantially increases the number of MAP2- and Tuj-1-positive neurons [1]. This effect is mediated through the activation of the protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway [1]. While DHA also promotes neuronal differentiation, it is a metabolic precursor that requires conversion to synaptamide to exert this effect, as evidenced by the fact that inhibition of fatty acid amide hydrolase (FAAH), which prevents synaptamide degradation, potentiates the neurogenic effect of DHA [1]. Furthermore, a direct comparison study showed that synaptamide stimulates neurite growth and synaptogenesis at substantially lower concentrations than DHA [2].

Neural Stem Cells Neuronal Differentiation Neurogenesis PKA/CREB MAP2

Enhanced In Vivo Brain Uptake Compared to its Metabolic Precursor DHA

For in vivo studies targeting the central nervous system, the bioavailability of a compound is paramount. Synaptamide demonstrates superior brain uptake compared to its metabolic precursor, DHA. In a metabolic study using radiolabeled compounds, brain uptake of [14C]-labeled synaptamide was significantly greater than that of [14C]-labeled DHA following administration [1]. This indicates that synaptamide, as a pre-formed signaling molecule, crosses the blood-brain barrier more efficiently or is taken up more effectively by brain tissue than its fatty acid precursor. This enhanced delivery is a critical differentiator for researchers planning in vivo neurobiology experiments, as it suggests that synaptamide can achieve higher local concentrations in the target organ compared to supplementing with DHA.

Blood-Brain Barrier Brain Uptake Pharmacokinetics Radiolabeling Neuroavailability

Selective In Vivo Reversal of LPS-Induced Neuroinflammation Compared to the Omega-3 Analogue EPEA

In a comparative in vivo study of LPS-induced neuroinflammation in mice, synaptamide (N-docosahexaenoylethanolamine) demonstrated a more selective and potent anti-inflammatory profile than its omega-3 analogue, N-eicosapentaenoylethanolamine (EPEA). While both compounds prevented LPS-mediated increases in proinflammatory cytokines (TNF-α, IL-6) in a microglial cell culture (SIM-A9) [1], their in vivo effects diverged. Notably, synaptamide reversed an LPS-mediated increase in hippocampal TNF-α and IL-1β, whereas EPEA did not [1]. Furthermore, a study of BDNF immunoreactivity showed that synaptamide, but not EPEA, reversed an LPS-mediated decrease in BDNF production in the hippocampus [1]. This in vivo evidence demonstrates that synaptamide's anti-inflammatory and neurotrophic actions are more robust and functionally distinct from those of a closely related NAE.

Neuroinflammation Microglia TNF-alpha IL-1beta LPS Model In Vivo

Reduced Susceptibility to FAAH-Mediated Hydrolysis Compared to the Endocannabinoid Anandamide

The metabolic stability of a signaling lipid is a key determinant of its duration of action and bioavailability. Synaptamide is hydrolyzed by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for degrading endocannabinoids like anandamide (AEA). However, kinetic studies reveal that FAAH is less effective in hydrolyzing synaptamide than it is in hydrolyzing anandamide [1]. Enzyme-mediated hydrolysis of synaptamide was observed to occur at a slower rate than for anandamide, indicating that synaptamide is a poorer substrate for FAAH [2]. This differential susceptibility to enzymatic degradation suggests that synaptamide may have a longer half-life and a more sustained signaling profile in biological systems compared to the more labile anandamide.

Metabolic Stability FAAH Hydrolysis Anandamide Pharmacokinetics

Significant Reduction of Systemic and Splenic Proinflammatory Cytokines in a Murine Traumatic Brain Injury Model

In a controlled in vivo study using a murine weight-drop model of traumatic brain injury (TBI), subcutaneous administration of synaptamide (10 mg/kg/day for 7 days) led to significant reductions in proinflammatory cytokines not only in the brain but also in the peripheral immune system. Compared to untreated TBI animals, synaptamide treatment significantly reduced serum levels of IL-1β by 23%, IL-6 by 23%, and TNF-α by 15% [1]. More strikingly, in the spleen, synaptamide reduced IL-1β by 37%, IL-6 by 30%, and TNF-α by 34% [1]. Histological analysis also showed a 36% decrease in Iba-1-positive macrophage infiltration in the spleen and a restoration of the splenic white/red pulp ratio to near-normal levels (0.39 in treated vs. 0.69 in untreated TBI) [1]. This data demonstrates a quantifiable, dual-action anti-inflammatory effect, impacting both local and systemic immune responses.

Traumatic Brain Injury Neuroinflammation Peripheral Immune System Cytokine In Vivo

High-Impact Application Scenarios for Synaptamide (CAS 162758-94-3) in Neuroscience and Inflammation Research


Probing GPR110/cAMP-Dependent Neurogenic Signaling in Neural Stem Cell Differentiation

Given its unique and potent agonism at the orphan receptor GPR110 (EC50 1.27 nM) [1], synaptamide is the optimal tool for dissecting GPR110-mediated signaling pathways in neural stem cell (NSC) biology. Unlike DHA, which requires conversion, or other NAEs that do not activate GPR110, synaptamide can be applied directly at low nanomolar concentrations to induce robust neuronal differentiation via PKA/CREB activation [2]. This application is critical for developmental neurobiology and regenerative medicine research seeking to enhance neurogenesis through a specific, non-cannabinoid mechanism.

Investigating the Link Between CNS Injury and Systemic Inflammation in Traumatic Brain Injury Models

Synaptamide's validated in vivo efficacy in a TBI model, where it significantly reduced proinflammatory cytokines (IL-1β, IL-6, TNF-α) in both serum and spleen by 15-37% [3], makes it an indispensable agent for preclinical TBI research. Its ability to concurrently reduce splenic macrophage infiltration and restore splenic architecture [3] positions it as a key compound for studying the bidirectional communication between brain injury and the peripheral immune system, an area with significant therapeutic potential.

Comparing Omega-3-Derived Signaling Lipids in Neuroinflammation and BDNF Regulation

For researchers comparing the functional outcomes of different omega-3 fatty acid metabolites, synaptamide offers a clear advantage over its analogue EPEA. In vivo studies have shown that only synaptamide, and not EPEA, can reverse LPS-induced decreases in hippocampal BDNF and key inflammatory cytokines [4]. This makes synaptamide an essential reference compound in studies aiming to delineate the specific neuroprotective and pro-cognitive contributions of the DHA metabolic pathway versus the eicosapentaenoic acid (EPA) pathway.

Studies Requiring Sustained or CNS-Targeted NAE Signaling with Enhanced Stability

When experimental designs require a more metabolically stable alternative to the fast-acting endocannabinoid anandamide (AEA), synaptamide is a superior choice. Its demonstrated resistance to FAAH-mediated hydrolysis compared to AEA [5] and its enhanced brain uptake compared to its precursor DHA [6] make it well-suited for in vivo studies where a prolonged signaling window or efficient CNS delivery is desired. This is particularly relevant for chronic dosing studies in neuropsychiatric or neurodegenerative disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Synaptamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.